![molecular formula C14H14N4O B11711650 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11711650.png)
2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinones, which are known for their wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield. Alternative green chemistry approaches are also being explored to prepare diverse derivatives of quinazolinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes is a key focus in the development of industrial processes for quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the hydrazino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically modified quinazolinone derivatives with potential biological activities .
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of quinazolinone, including 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one, exhibit significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogens including bacteria and fungi. For instance, certain derivatives have demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Activity
Quinazolinone derivatives have been reported to possess anticancer properties. Specifically, studies have indicated that this compound and its analogs can inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds within this class have also shown promise in reducing inflammation. In vivo studies suggest that certain derivatives can significantly decrease edema in models of inflammation, indicating potential use in treating inflammatory diseases .
In Vivo Efficacy
A notable study evaluated the anti-inflammatory effects of a series of quinazolinone derivatives, including this compound. The results showed significant inhibition of inflammatory responses in animal models when administered at specific dosages .
Antimicrobial Screening
In another study focused on antimicrobial screening, various derivatives were tested against a panel of bacterial and fungal strains. The results demonstrated that certain modifications to the hydrazine moiety enhanced the antimicrobial potency of the compounds .
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group plays a crucial role in binding to active sites, thereby inhibiting enzyme activity or modulating receptor functions . The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the hydrazino group, resulting in different biological activities.
3-Phenylquinazolin-4-one: Similar structure but different substitution pattern, leading to varied pharmacological properties.
Uniqueness
2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Biological Activity
2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique molecular structure comprising a hydrazino group and a phenyl group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.
- Molecular Formula : C14H14N4O
- Molar Mass : 254.29 g/mol
- Appearance : Off-white solid
Anti-inflammatory Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anti-inflammatory effects. For example, related compounds have shown promising results in preclinical models targeting inflammatory pathways .
Antitumor Activity
Quinazoline derivatives are recognized for their antitumor potential. Studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have been well documented. Compounds within this class have demonstrated efficacy against a range of pathogens, suggesting that this compound may also possess similar capabilities .
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of 2-hydrazinoquinazoline and evaluating their biological activities found that certain modifications to the structure significantly enhanced their pharmacological profiles. Specifically, molecular docking studies indicated strong binding affinities to key proteins involved in disease processes .
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Significant reduction in inflammatory markers in preclinical models |
Antitumor | Induction of apoptosis in cancer cell lines; inhibition of cell proliferation |
Antimicrobial | Effective against various bacterial strains; potential for broad-spectrum use |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with target proteins. For instance, docking simulations against leishmanial key proteins revealed promising binding interactions, supporting its potential as an anti-leishmanial agent .
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-hydrazinyl-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C14H14N4O/c15-17-14-16-12-9-5-4-8-11(12)13(19)18(14)10-6-2-1-3-7-10/h1-9,14,16-17H,15H2 |
InChI Key |
HHCDUYZEZJVMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)NN |
Origin of Product |
United States |
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